Bis(4-chlorooctafluorobutyl)ether

Beschreibung

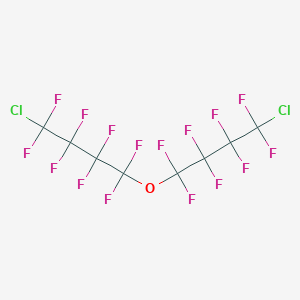

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAVLUGHTWKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372246 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149697-40-5 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149697-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Functional Applications and Performance Characterization of Bis 4 Chlorooctafluorobutyl Ether

Investigations into Surface Modification and Repellency Technologies

The primary area of investigation for a compound like Bis(4-chlorooctafluorobutyl)ether would be in the realm of surface modification to impart repellency. The high density of fluorine atoms in the molecule is the key driver for these properties. Fluorine's high electronegativity and the stability of the carbon-fluorine bond lead to surfaces with very low free energy. tabpi.org Low surface energy is a prerequisite for repelling both high surface tension liquids like water and low surface tension liquids like oils. publications.gc.ca

Scholarly Contributions to Oil Repellency Phenomena

The phenomenon of oil repellency is a significant challenge in materials science. While many materials can repel water (hydrophobicity), repelling oils (oleophobicity) is more difficult due to the lower surface tension of oils. publications.gc.ca The ability of a surface to repel a liquid is determined by the relationship between the surface energy of the solid and the surface tension of the liquid. publications.gc.ca For a liquid to be repelled, the surface energy of the solid must be lower than the surface tension of the liquid.

Perfluorinated compounds are particularly effective at creating low-energy surfaces capable of repelling oils. springernature.com Research into per- and polyfluoroalkyl substances (PFAS) has demonstrated that the dense packing of perfluoroalkyl chains on a surface creates a "fluorine-rich" interface that minimizes adhesive interactions with hydrocarbons. tabpi.org

Studies on fluorinated polyurethane oligomers have shown that incorporating perfluoropolyether (PFPE) segments into a polymer matrix can yield surfaces with significant water and oil repellency, in some cases exceeding that of polytetrafluoroethylene (PTFE), a benchmark in non-stick surfaces. mdpi.com The mechanism involves the migration of the fluorinated oligomers to the surface of the material, presenting a low-energy barrier to wetting. mdpi.com

The structure of this compound, with its two octafluorobutyl chains linked by an ether oxygen, suggests it would be a potent surface modifier. The ether linkage provides a degree of flexibility, which can be advantageous for the orientation of the fluorinated chains at an interface. The terminal chlorine atoms may serve as reactive sites for grafting the molecule onto surfaces or for incorporation into polymer backbones, a common strategy for creating durable repellent coatings. google.com

Below is a comparative table of contact angle measurements for various repellent surfaces, which provides context for the expected performance of surfaces modified with compounds like this compound.

| Material/Coating | Water Contact Angle (°) | Hexadecane Contact Angle (°) |

| Polytetrafluoroethylene (PTFE) | 118 | 51 |

| Perfluoropolyether-modified PET Film | ~118 | >51 |

| Silicone-based Coating | >150 (superhydrophobic) | ~0 (oleophilic) |

| Expected for this compound modified surface | High | High |

Data for PTFE and PFPE-modified PET film from scholarly sources. mdpi.com The expected performance for a this compound modified surface is an educated inference based on its structure.

Exploration of Potential Niche Applications in Specialized Industries

Given its predicted properties, this compound could find applications in several specialized industries where high-performance repellency is critical.

One potential area is in the treatment of textiles for protective clothing. publications.gc.ca In military and industrial settings, textiles are required to repel not only water but also oils, fuels, and chemical agents. publications.gc.ca Coatings based on long-chain fluorochemicals (like C8 chemistry) have been highly effective but are being phased out due to environmental and health concerns. tabpi.orgpublications.gc.ca Shorter-chain fluorochemicals and non-fluorinated alternatives are being developed, but achieving high levels of oil repellency remains a challenge. acs.org A compound like this compound could be explored as a component in advanced durable water and oil repellent (DWR) finishes.

Another niche application could be in the formulation of anti-fouling coatings for marine applications. By preventing the adhesion of biological organisms (biofouling), such coatings can improve the efficiency and reduce the maintenance of ships and underwater sensors. The low surface energy imparted by fluorinated ethers would be beneficial in reducing the adhesion strength of fouling organisms.

In the realm of microfluidics and medical devices, surfaces that resist wetting by biological fluids are highly desirable. Coatings derived from this compound could be used to create channels and wells that prevent the non-specific adsorption of proteins and cells, leading to more accurate diagnostic tests and improved biocompatibility of medical implants.

The electronics industry could also benefit from such a compound. Its dielectric properties, typical of fluorinated materials, combined with its repellency, could make it suitable as a conformal coating to protect sensitive electronic components from moisture and corrosive contaminants.

The following table outlines potential industrial applications and the key performance attributes that this compound would be expected to provide.

| Industry | Potential Application | Key Performance Attribute |

| Textiles | Protective clothing, upholstery | Oil and water repellency, stain resistance |

| Marine | Anti-fouling coatings | Low surface energy, resistance to bio-adhesion |

| Biomedical | Medical device coatings, microfluidics | Biocompatibility, protein and cell repellency |

| Electronics | Conformal coatings | Moisture repellency, dielectric properties |

Sophisticated Analytical and Computational Methodologies for Bis 4 Chlorooctafluorobutyl Ether Studies

Gas-Phase Ion Chemistry and Mass Spectrometric Approaches

The investigation of "Bis(4-chlorooctafluorobutyl)ether" in the gas phase, free from solvent effects, provides fundamental insights into its intrinsic molecular properties. Mass spectrometry, a powerful analytical technique, is central to these studies, allowing for the determination of molecular weight, elemental composition, and structural features through the analysis of ionized molecules. colorado.eduufl.edu The gas-phase ion chemistry of halogenated compounds can be complex, often involving dissociative electron capture and other fragmentation pathways that provide clues to the molecule's structure. nih.govnih.govacs.org For fluorinated compounds, in particular, the high strength of the carbon-fluorine bond influences their fragmentation patterns and reactivity. yorku.ca

Theoretical and Experimental Studies on Predicted Collision Cross Section (CCS) Values

A significant advancement in the characterization of complex molecules like "this compound" is the use of ion mobility spectrometry-mass spectrometry (IMS-MS). wikipedia.org This hyphenated technique not only separates ions based on their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. nih.govtandfonline.com The parameter derived from IMS is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area. nih.gov

Experimentally, the CCS value of an ion of "this compound" would be determined by introducing the ionized compound into a drift tube filled with an inert buffer gas, such as helium or nitrogen. wikipedia.orgnih.gov Under the influence of a weak electric field, the ions travel through the drift tube, and their drift time is measured. This drift time, along with the experimental parameters, is used to calculate the ion's mobility and, subsequently, its CCS value. nih.gov This experimental value provides an additional layer of identification, enhancing the confidence in analytical results, especially in complex matrices. waters.comyoutube.com

Theoretically, predicting the CCS of "this compound" is a computationally intensive but highly valuable endeavor. Machine learning models and advanced computational workflows have been developed for predicting the CCS of per- and polyfluoroalkyl substances (PFAS). researchgate.netacs.org These methods utilize molecular descriptors derived from the compound's structure to train algorithms that can then predict the CCS value with a certain degree of accuracy. For "this compound," this would involve:

Generating a 3D conformation of the molecule.

Calculating various molecular descriptors (e.g., volume, surface area, and electronic properties).

Using a trained model, such as a support vector machine or a neural network, to predict the CCS value based on these descriptors. acs.org

These predicted CCS values can be used to create theoretical libraries for screening and identifying "this compound" in environmental or biological samples, even in the absence of an authentic analytical standard. researchgate.net The comparison between experimentally measured and theoretically predicted CCS values can also provide insights into the gas-phase conformation of the ion.

Below is an illustrative table of experimentally determined CCS values for some fluorinated compounds, demonstrating the type of data obtained from IMS-MS studies.

| Compound Name | Adduct Ion | Experimental CCS (Ų) |

| Perfluorooctanoic acid | [M-H]⁻ | 155.2 |

| Perfluorooctanesulfonic acid | [M-H]⁻ | 162.8 |

| Perfluorohexanoic acid | [M-H]⁻ | 138.1 |

| Perfluoro-2-methyl-3-oxahexanoic acid (GenX) | [M-H]⁻ | 147.5 |

This table is for illustrative purposes and shows data for structurally related PFAS compounds, as specific experimental CCS data for this compound is not publicly available.

Predictive Modeling and Thermodynamic Property Estimation

Predictive modeling plays a crucial role in chemical engineering for designing and optimizing processes. For a compound like "this compound," understanding its thermodynamic properties is essential for applications where it might be used as a solvent, heat transfer fluid, or in a reaction mixture. asme.orgasme.orgnasa.govitrcweb.org

Application of Group Contribution Methods (e.g., UNIFAC) in System Design and Analysis

The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) method is a powerful group contribution model used to predict activity coefficients in non-ideal liquid mixtures. wikipedia.orgscm.com Activity coefficients are a measure of the deviation from ideal behavior and are critical for designing separation processes like distillation and liquid-liquid extraction.

The UNIFAC model is based on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups. wikipedia.orgscm.com To apply the UNIFAC method to "this compound," the molecule would first be deconstructed into its constituent functional groups. The structure of "this compound" (Cl-(CF₂)₄-O-(CF₂)₄-Cl) suggests the presence of the following groups:

-CF₂- : Difluoromethylene group

-CF₂Cl : Chlorodifluoromethyl group (or a similar representation depending on the specific UNIFAC parameter set)

-O- : Ether group

The UNIFAC method calculates the activity coefficient as a sum of a combinatorial part, which accounts for the size and shape differences between molecules, and a residual part, which accounts for the energetic interactions between functional groups. scm.com The model requires a matrix of interaction parameters between all pairs of functional groups present in the mixture. arxiv.org

A significant challenge in applying UNIFAC to a novel compound like "this compound" is the potential lack of established interaction parameters for its specific fluorinated and chlorinated functional groups in the publicly available UNIFAC parameter tables. arxiv.orgresearchgate.net In such cases, these parameters would need to be determined experimentally by fitting vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data for mixtures containing "this compound" or structurally similar compounds. Alternatively, computational methods like COSMO-RS can be used to estimate these interaction parameters. scm.com

The following table illustrates the concept of UNIFAC groups and their parameters, which are essential for the model's calculations.

| Group | R (Volume Parameter) | Q (Surface Area Parameter) |

| CH₃ | 0.9011 | 0.848 |

| CH₂ | 0.6744 | 0.540 |

| O (ether) | 0.3858 | 0.360 |

| CF₂ | 1.0560 | 0.760 |

| CF₃ | 1.3460 | 1.088 |

This table provides examples of UNIFAC group parameters for common and fluorinated groups. The specific parameters for groups within this compound may need to be specifically parameterized.

By utilizing the UNIFAC model, engineers and scientists can predict the phase behavior of mixtures containing "this compound," enabling the design of efficient industrial processes and a better understanding of its environmental fate and transport.

Future Research Trajectories and Translational Opportunities for Bis 4 Chlorooctafluorobutyl Ether

Advancing Synthetic Strategies for Enhanced Compound Control

The precise and efficient synthesis of Bis(4-chlorooctafluorobutyl)ether is fundamental to enabling its further study and potential application. While specific methods for this compound are not widely documented, general synthetic routes for fluorinated ethers can provide a foundation for future research.

One common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. sibran.ru For this compound, this could potentially involve the reaction of a 4-chlorooctafluorobutanol-derived alkoxide with a suitable 4-chlorooctafluorobutyl halide. Research in this area should focus on optimizing reaction conditions, including the choice of base, solvent, and temperature, to maximize yield and purity.

Another promising avenue is the reaction of perfluoroolefins with alcohols. sibran.ru The synthesis could potentially be achieved through the addition of 4-chlorooctafluorobutanol to a perfluorinated butene derivative. Furthermore, direct fluorination of a hydrocarbon precursor ether offers another potential synthetic route. acs.org This method involves the direct reaction of elemental fluorine with the non-fluorinated analogue of the target molecule. acs.org

Future research should aim to develop and refine these synthetic strategies to allow for precise control over the final product. This includes minimizing the formation of isomers and byproducts, which is crucial for ensuring the reproducibility of subsequent studies. A comparative analysis of different synthetic routes is necessary to identify the most efficient and scalable method for producing high-purity this compound.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Route | General Description | Potential Advantages | Potential Challenges |

| Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. sibran.ru | Well-established method. | Requires synthesis of specific precursors. |

| Perfluoroolefin Addition | Addition of an alcohol to a perfluoroolefin. sibran.ru | Can be highly efficient. | Availability of suitable perfluoroolefin. |

| Direct Fluorination | Reaction of a hydrocarbon ether with elemental fluorine. acs.org | Potentially a direct route. | Can be non-selective and require specialized equipment. |

Comprehensive Environmental Impact and Fate Investigations

Studies on other chlorinated polyfluorinated ether sulfonates have shown that these substances can be persistent in the environment and are detected in industrial wastewater. acs.orgnih.gov For instance, certain chlorinated polyfluoroalkyl ether acids have been found to be stable in total oxidizable precursor assays, suggesting they are terminal products that are likely to persist in the environment. acs.orgnih.gov The fate of chlorinated diphenyl ethers in the environment has also been a subject of study, with some congeners showing toxicity to aquatic organisms. tandfonline.com

Future investigations should focus on the biodegradability of this compound under various environmental conditions. It is important to identify potential degradation pathways, which could involve microbial action or abiotic processes. nih.govresearchgate.net Research on Rhodococcus sp. has shown the potential for biodegradation of a chlorinated ether via ether scission followed by dehalogenation. nih.gov Understanding the mechanisms of degradation, or the lack thereof, is crucial for assessing the long-term environmental risk.

Furthermore, studies on the potential for bioaccumulation in different trophic levels are necessary. The lipophilicity of the compound, which can be predicted using parameters like the octanol-water partition coefficient (LogP), will influence its tendency to accumulate in fatty tissues of organisms.

Mechanistic Studies of Biological Interactions and Safety Profiles

The biological activity and potential toxicity of this compound are largely unknown. The presence of halogens can significantly influence the biological properties of a molecule. mdpi.comnih.govbeilstein-journals.org For example, halogenated compounds isolated from marine organisms have exhibited a wide range of biological activities, including antibacterial and antifungal properties. mdpi.comsemanticscholar.org

Toxicological studies on other chlorinated ethers, such as chlorinated diphenyl ethers, have shown effects on the liver and thyroid in animal models. nih.gov The acute toxicity of some chlorinated diphenyl ethers to fish has also been documented. tandfonline.com On the other hand, some perfluorinated compounds are known for their relative biological inertness.

Given the structure of this compound, it is crucial to investigate its potential interactions with biological systems at a molecular level. This includes studies on its absorption, distribution, metabolism, and excretion (ADME) profile. Research should aim to identify any specific cellular targets or pathways that may be affected by the compound. In vitro assays using various cell lines can provide initial insights into its cytotoxicity and mechanism of action. Subsequent in vivo studies in model organisms would be necessary to understand its systemic effects.

Development of Novel Materials and Functional Systems Based on the Compound

The unique combination of fluorination and chlorination in this compound suggests its potential use in advanced materials and functional systems. Fluorinated ethers, in general, are known for their high thermal stability, chemical resistance, and low surface energy. sibran.rualfa-chemistry.com These properties make them suitable for a variety of applications.

One potential area of application is in the formulation of high-performance lubricants and hydraulic fluids, where thermal and oxidative stability are paramount. acs.org Perfluoroalkyl ethers have been investigated for such uses due to these properties. acs.org The presence of chlorine atoms might further modify the lubricating properties.

Another promising direction is the use of fluorinated ethers as electrolytes in high-energy density batteries. uchicago.edursc.orgrsc.org Fluorination can enhance the oxidative stability of ether-based electrolytes, making them compatible with high-voltage cathodes. rsc.org The specific structure of this compound could offer a unique balance of ionic conductivity and electrochemical stability.

Furthermore, the compound could serve as a building block for the synthesis of novel fluorinated polymers with tailored properties. itrcweb.org Fluoropolymers are valued for their use in coatings, seals, and membranes due to their durability and resistance to harsh environments. itrcweb.org The introduction of a chlorinated, fluorinated ether moiety could impart specific functionalities to these polymers.

Table 2: Potential Applications of this compound

| Application Area | Rationale | Key Properties to Investigate |

| High-Performance Lubricants | High thermal and oxidative stability of fluorinated ethers. acs.org | Viscosity-temperature behavior, lubricity, material compatibility. |

| Battery Electrolytes | Enhanced oxidative stability of fluorinated ethers. rsc.org | Ionic conductivity, electrochemical window, SEI formation. |

| Fluoropolymer Synthesis | Unique properties imparted by fluorination and chlorination. | Polymerization reactivity, thermal properties of resulting polymers. |

| Dielectric Fluids | High electrical resistance and thermal stability of perfluorinated ethers. sibran.ru | Dielectric constant, breakdown voltage, thermal conductivity. |

This compound represents a chemical entity with a range of unexplored scientific questions and potential technological applications. The path forward requires a systematic and multidisciplinary research effort. Advancements in synthetic chemistry are needed to provide a reliable source of the compound for further studies. Thorough environmental and toxicological assessments are crucial to ensure its safe and sustainable use. Finally, dedicated research into its material properties will be key to unlocking its potential in various high-tech applications. While the current body of knowledge is limited, the unique structure of this compound warrants further investigation to fully understand its scientific significance and translational opportunities.

Q & A

Q. How can researchers experimentally determine key physicochemical properties (e.g., boiling point, density) of Bis(4-chlorooctafluorobutyl)ether?

Q. What analytical techniques are suitable for characterizing this compound’s structural purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, particularly NMR) is critical for verifying fluorinated groups. Fourier-transform infrared spectroscopy (FTIR) can confirm ether linkages (C-O-C) and C-Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (486.9654 g/mol) . For purity assessment, gas chromatography (GC) with flame ionization detection (FID) is preferred due to the compound’s volatility.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic or thermal conditions?

- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., temperature gradients, solvent systems). To resolve discrepancies:

Conduct controlled stability studies using thermogravimetric analysis (TGA) for thermal decomposition profiles.

Perform kinetic studies under varying pH levels (e.g., 1-14) to identify degradation pathways.

Compare results with structurally similar fluorinated ethers (e.g., bis(2-chloroethyl)ether ) to infer reactivity patterns.

Note: Confusion with non-fluorinated analogs (e.g., bis(4-chlorobutyl)ether ) must be avoided by verifying molecular identifiers (InChIKey, SMILES) .

Q. What strategies are recommended for designing toxicological studies on this compound given limited existing data?

- Methodological Answer : Extrapolate from toxicological profiles of structurally related compounds (e.g., bis(2-chloroethyl)ether, which undergoes metabolic activation to epoxides ). Key steps:

Use in vitro assays (e.g., Ames test for mutagenicity, hepatocyte models for metabolic profiling).

Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation or endocrine disruption potential.

Prioritize in vivo studies on fluorinated ethers’ persistence in biological systems, leveraging high-resolution mass spectrometry for metabolite identification.

Q. How can computational models be validated against experimental data for this compound’s properties?

- Methodological Answer : Validate computational predictions (e.g., LogP, polar surface area) using the following workflow:

Compare calculated LogP (4.2 ) with experimental values derived from shake-flask or HPLC methods.

Assess molecular dynamics simulations against experimental crystallography or spectroscopy data.

Use multi-parameter optimization (MPO) to refine force fields for fluorinated systems.

Q. What experimental precautions are necessary to prevent misidentification of this compound in mixed samples?

- Methodological Answer : Misidentification risks arise from analogs like bis(4-chlorobutyl)ether (non-fluorinated, lower molecular weight: 199.12 g/mol ). To mitigate:

Use NMR to confirm fluorination.

Cross-reference InChIKey (provided in ) and HRMS data.

Employ GC retention time indexing with certified reference materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.